molecular formula C22H21NO7 B2629770 Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate CAS No. 890613-33-9

Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate

Cat. No. B2629770
CAS RN: 890613-33-9
M. Wt: 411.41
InChI Key: CFOLHSFRPKVXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate is a chemical compound that has attracted significant interest in scientific research due to its potential therapeutic applications. This compound is a derivative of benzoic acid and belongs to the class of phenylacetate esters.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Synthetic routes involving related furan compounds have been explored for the production of complex molecular structures. For instance, the synthesis of novel herbicides and the development of new synthetic pathways utilizing furan derivatives showcase the versatility of furan compounds in synthetic organic chemistry (Chen Huan-you, 2011). Similarly, methodologies involving the Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves highlight the potential for creating biobased precursors and intermediates (J. Pacheco, J. Labinger, A. Sessions, Mark E. Davis, 2015).

properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-(phenoxymethyl)furan-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-26-18-11-16(22(25)28-3)17(12-19(18)27-2)23-21(24)15-9-10-29-20(15)13-30-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOLHSFRPKVXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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